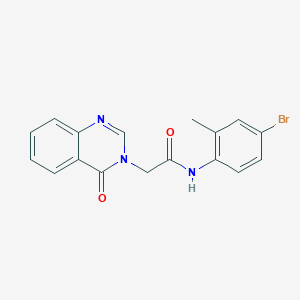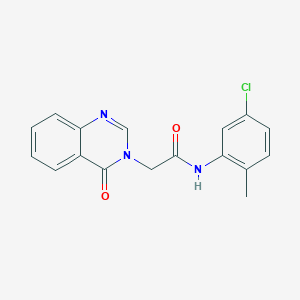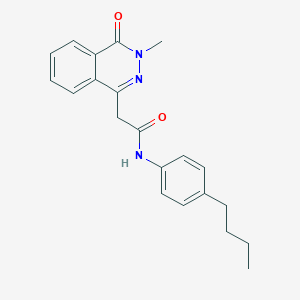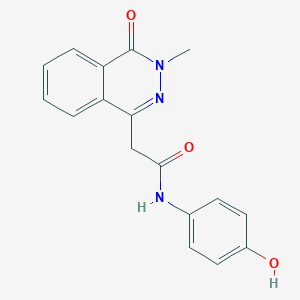![molecular formula C24H21NO4 B277617 3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277617.png)
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been studied for its potential applications in the field of scientific research. This compound is also known as SCH 529074 and has been shown to have a variety of biological effects.
Mécanisme D'action
The mechanism of action of SCH 529074 involves the inhibition of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this enzyme by SCH 529074 can lead to the activation of downstream signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
SCH 529074 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using SCH 529074 in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful effects. However, one limitation is its limited solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on SCH 529074. One area of interest is its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders. Additionally, further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties for use in clinical settings.
Méthodes De Synthèse
The synthesis of SCH 529074 involves the reaction of 2-methylbenzaldehyde with 3-acetylindole in the presence of a base, followed by the addition of furan-2-carbaldehyde and a catalytic amount of piperidine. The resulting product is then treated with hydrochloric acid to yield SCH 529074.
Applications De Recherche Scientifique
SCH 529074 has been studied for its potential applications in various fields of scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that SCH 529074 can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development.
Propriétés
Formule moléculaire |
C24H21NO4 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
3-[(E)-4-(furan-2-yl)-2-oxobut-3-enyl]-3-hydroxy-1-[(2-methylphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C24H21NO4/c1-17-7-2-3-8-18(17)16-25-22-11-5-4-10-21(22)24(28,23(25)27)15-19(26)12-13-20-9-6-14-29-20/h2-14,28H,15-16H2,1H3/b13-12+ |
Clé InChI |
BUPQYDANUKCJPW-OUKQBFOZSA-N |
SMILES isomérique |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)/C=C/C4=CC=CO4)O |
SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
SMILES canonique |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C=CC4=CC=CO4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)




![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)





![2-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B277566.png)
![4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one](/img/structure/B277568.png)